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Compound of Interest

Compound Name: CEP-28122

Cat. No.: B10764593

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available preclinical data for CEP-28122. As of
December 2025, no clinical trial results for CEP-28122 in non-small cell lung cancer (NSCLC)
have been publicly disclosed. The clinical development of this compound may have been
discontinued or merged with other investigational drugs.

Introduction

CEP-28122 is a potent and selective, orally active small molecule inhibitor of Anaplastic
Lymphoma Kinase (ALK).[1][2][3][4][5][6][7] In non-small cell lung cancer, chromosomal
rearrangements can lead to the formation of fusion proteins, such as EML4-ALK, which result
in constitutive activation of the ALK tyrosine kinase. This aberrant signaling drives tumor cell
proliferation and survival, making ALK a key therapeutic target in a subset of NSCLC patients.
CEP-28122 was developed to target this oncogenic driver. This guide provides an in-depth
overview of the preclinical data available for CEP-28122 in the context of NSCLC.

Mechanism of Action

CEP-28122 is an ATP-competitive inhibitor of the ALK kinase domain. By binding to the ATP-
binding pocket of ALK, it blocks the autophosphorylation and activation of the kinase, thereby
inhibiting downstream signaling pathways crucial for cancer cell growth and survival.[1]
Preclinical studies have demonstrated that CEP-28122 effectively suppresses the
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phosphorylation of ALK and its key downstream effectors, including STAT3, Akt, and ERK1/2.
[1]
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Caption: ALK signaling pathway and the inhibitory action of CEP-28122.

Quantitative Data
In Vitro Potency and Selectivity
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Target Assay Type IC50 (nM) Reference
Enzyme-based TRF
ALK 1.9+05 [2]
assay
Flt4 Kinase assay 46 £ 10 [2]
Rsk2 Kinase assay 7-19 [1]
Rsk3 Kinase assay 7-19 [1]
Rsk4 Kinase assay 7-19 [1]
Cellular Activity in NSCLC Cell Lines
Cell Line ALK Status  Assay Endpoint Result Reference
Inhibition of
EML4-ALK Concentratio
EML4-ALK _
NCI-H2228 - Western Blot tyrosine n-dependent [1]
Positive ] o
phosphorylati  inhibition
on
Inhibition of
EML4-ALK Concentratio
EML4-ALK _
NCI-H3122 . Western Blot tyrosine n-dependent [1]
Positive S
phosphorylati  inhibition
on
Growth Concentratio
EML4-ALK Cell o
NCI-H2228 N _ , Inhibition/Cyt  n-dependent [1]
Positive Proliferation o o
otoxicity inhibition
Growth Concentratio
EML4-ALK Cell o
NCI-H3122 - ) ) Inhibition/Cyt n-dependent [1]
Positive Proliferation o o
otoxicity inhibition

In Vivo Efficacy in NSCLC Xenograft Models
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Xenograft Dosing .
Treatment Duration Outcome Reference
Model Schedule
CEP-28122 Oral, twice Tumor
NCI-H2228 ] 12 days ] [1]
(30 mg/kg) daily regression
CEP-28122 Oral, twice Tumor
NCI-H2228 _ 12 days _ [1]
(55 mg/kg) daily regression
] Significant
CEP-28122 Oral, twice
NCI-H3122 ] 12 days tumor growth [1]
(30 mg/kg) daily o
inhibition
Tumor stasis
CEP-28122 Oral, twice and partial
NCI-H3122 ] 12 days [1]
(55 mg/kg) daily tumor
regression
Pharmacodynamics in Tumor Xenografts
Inhibition of
Xenograft Dose of CEP- Time Post- ALK
. Reference
Model 28122 Dose Phosphorylati
on
NPM-ALK 3 mg/kg (single
- 12 hours ~75-80% [1]
positive ALCL oral dose)
NPM-ALK 10 mg/kg (single
N 6 hours Near complete [1]
positive ALCL oral dose)
NPM-ALK 10 mg/kg (single
N 12 hours ~75-80% [1]
positive ALCL oral dose)
ALK-positive 30 mg/kg (single
P 9/kg (sing >12 hours >90% [1112114]

tumor xenografts

oral dose)

Experimental Protocols
In Vitro Kinase Assays
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Methodology: The inhibitory activity of CEP-28122 against recombinant ALK was determined
using a time-resolved fluorescence (TRF) assay. The assay measures the phosphorylation of
a synthetic peptide substrate by the kinase in the presence of varying concentrations of the
inhibitor. The IC50 value, representing the concentration of the inhibitor required to achieve
50% inhibition of kinase activity, was then calculated.[2]

Cellular Assays

Cell Lines: ALK-positive NSCLC cell lines (NCI-H2228 and NCI-H3122) were used.

Western Blot Analysis: Cells were treated with different concentrations of CEP-28122 for a
specified period. Subsequently, cell lysates were prepared, and proteins were separated by
SDS-PAGE. Phosphorylation of ALK and its downstream signaling proteins (STAT3, Akt,
ERK1/2) was detected using phospho-specific antibodies.

Cell Proliferation/Cytotoxicity Assays: NSCLC cells were seeded in multi-well plates and
treated with a range of CEP-28122 concentrations. Cell viability was assessed after a
defined incubation period (e.g., 72 hours) using a standard method such as the MTT assay,
which measures mitochondrial metabolic activity as an indicator of cell viability.

In Vivo Xenograft Studies

Animal Models: Immunocompromised mice (e.g., SCID or nude mice) were used.

Tumor Implantation: ALK-positive NSCLC cells (NCI-H2228 or NCI-H3122) were
subcutaneously injected into the flanks of the mice.

Treatment: Once tumors reached a palpable size, mice were randomized into treatment and
vehicle control groups. CEP-28122 was administered orally at specified doses and
schedules.

Efficacy Evaluation: Tumor volumes were measured regularly using calipers. Animal body
weights were also monitored as an indicator of toxicity. The primary endpoint was tumor
growth inhibition or regression.

Pharmacodynamic Analysis: At various time points after drug administration, tumors were
excised from a subset of animals. Tumor lysates were then analyzed by Western blot to
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determine the extent and duration of ALK phosphorylation inhibition.
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Caption: Experimental workflow for in vivo NSCLC xenograft studies.

Conclusion

The preclinical data for CEP-28122 demonstrate its high potency and selectivity as an ALK
inhibitor. In cellular and animal models of ALK-positive non-small cell lung cancer, CEP-28122
effectively inhibited ALK signaling and demonstrated significant anti-tumor activity, including
tumor regression.[1] The compound exhibited a favorable preclinical pharmacokinetic and
pharmacodynamic profile, with sustained target inhibition following oral administration.[1][2][4]

Despite these promising preclinical findings, there is a notable absence of publicly available
clinical data for CEP-28122 in NSCLC. Researchers and drug development professionals
should be aware that the clinical development path for this specific compound is unclear.
Further investigation into the development history of related compounds, such as CEP-37440,
a dual ALK/FAK inhibitor, may provide additional context.[4][8][9][10][11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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[https://www.benchchem.com/product/b10764593#cep-28122-in-non-small-cell-lung-cancer]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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